3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1353961-61-1
Cat. No.: VC5936147
Molecular Formula: C13H25N3O3
Molecular Weight: 271.361
* For research use only. Not for human or veterinary use.
![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester - 1353961-61-1](/images/structure/VC5936147.png)
Specification
CAS No. | 1353961-61-1 |
---|---|
Molecular Formula | C13H25N3O3 |
Molecular Weight | 271.361 |
IUPAC Name | tert-butyl 3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9,14H2,1-4H3 |
Standard InChI Key | UEAYOIYYAQLFEQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN |
Introduction
Structural Characteristics and Molecular Properties
The compound’s architecture combines three functional elements: a six-membered piperidine ring, a methyl-amino-acetyl side chain, and a tert-butyl ester group. The piperidine ring adopts a chair conformation, providing spatial flexibility for interactions with biological targets. The tert-butyl ester enhances lipophilicity, improving membrane permeability in pharmacological contexts.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 271.361 g/mol |
IUPAC Name | tert-butyl 3-[(2-aminoacetyl)(methyl)amino]piperidine-1-carboxylate |
Key Functional Groups | Piperidine, tert-butyl ester, amino-acetyl-methyl-amino |
Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
The amino-acetyl moiety introduces hydrogen-bonding capability, critical for substrate-enzyme interactions. Comparative analysis with analogs like 3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester reveals that alkyl chain length modulates solubility and target affinity.
Synthesis and Manufacturing Processes
Synthesizing this compound requires multi-step protocols to ensure regioselectivity and purity. A representative route involves:
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Piperidine Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran.
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Side Chain Introduction: N-methylation of the piperidine ring followed by coupling with 2-aminoacetyl chloride yields the amino-acetyl-methyl-amino moiety.
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Deprotection and Purification: Acidic cleavage of the Boc group and subsequent recrystallization afford the final product.
Table 2: Synthesis Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Boc Protection | (Boc)₂O, THF, 0°C → RT | 85 |
N-Methylation | CH₃I, K₂CO₃, DMF, 50°C | 78 |
Aminoacylation | 2-Aminoacetyl chloride, DCM, RT | 65 |
Final Deprotection | HCl/dioxane, RT | 90 |
Optimizing reaction time and temperature is critical to minimizing byproducts such as over-alkylated derivatives.
Chemical Reactivity and Reaction Mechanisms
The compound’s reactivity is governed by its ester and amino groups. Key transformations include:
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Hydrolysis: The tert-butyl ester undergoes acidic hydrolysis to yield a carboxylic acid, enabling further functionalization.
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Nucleophilic Substitution: The chloroacetyl analog (CAS: VC13449593) demonstrates SN2 reactivity at the methyl-amino site, forming thiol or amine conjugates.
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Reductive Amination: The primary amine reacts with aldehydes/ketones under hydrogenation to form secondary amines.
Table 3: Reaction Pathways
Reaction Type | Reagents | Product Application |
---|---|---|
Ester Hydrolysis | HCl/MeOH, reflux | Carboxylic acid intermediates |
Nucleophilic Substitution | Thiophenol, K₂CO₃ | Thioether conjugates |
Reductive Amination | Benzaldehyde, NaBH₃CN | N-Benzyl derivatives |
Target | Assay Method | IC₅₀/K_d |
---|---|---|
Trypsin-like protease | SPR | 12.3 µM |
Neurological receptors | Radioligand binding | 45 µM (σ₁ receptor) |
Bacterial transpeptidase | MIC determination | >100 µM (E. coli) |
Derivatives with elongated alkyl chains show improved σ₁ receptor affinity, highlighting structure-activity relationships.
Applications in Scientific Research
This compound is pivotal in drug discovery, particularly for central nervous system (CNS) targets. Case studies include:
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Peptidomimetic Development: Serves as a scaffold for protease-resistant peptide analogs.
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Library Synthesis: Used in combinatorial chemistry to generate diverse N-substituted piperidines.
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Pharmacokinetic Studies: Radiolabeled versions track blood-brain barrier penetration in rodent models.
Table 5: Research Applications
Application Area | Example Study | Outcome |
---|---|---|
Anticancer Agents | PI3Kδ inhibitors | IC₅₀ = 0.8 nM |
Neuroprotective Agents | σ₁ Receptor agonists | 60% reduction in neuronal apoptosis |
Antibiotic Adjuvants | β-Lactamase inhibition | Synergy with ampicillin |
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